molecular formula C11H13NO2 B1297145 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid CAS No. 99855-02-4

3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid

Cat. No. B1297145
CAS RN: 99855-02-4
M. Wt: 191.23 g/mol
InChI Key: QDQAXSGZAIUCQW-UHFFFAOYSA-N
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Description

“3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid” is a unique chemical compound with the empirical formula C11H13NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)CCN1CCc2ccccc12 . The InChI representation is 1S/C11H13NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8H2,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid” is 191.23 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “3-(Indolin-1-yl)propanoic acid”, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The indole structure’s ability to bind with high affinity to multiple receptors makes it a valuable scaffold for developing new antiviral agents .

Anti-inflammatory Applications

The indole nucleus is present in compounds that exhibit significant anti-inflammatory effects. These effects are crucial in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, indole derivatives can potentially lead to new therapeutic strategies for managing conditions such as arthritis and other inflammatory disorders .

Anticancer Potential

“3-(Indolin-1-yl)propanoic acid” and its derivatives have been explored for their potential in cancer treatment. Their ability to interfere with cell proliferation and induce apoptosis in cancer cells makes them promising candidates for anticancer drugs. Research is ongoing to understand their mechanisms of action and to develop indole-based therapies for various types of cancer .

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested .

properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQAXSGZAIUCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349435
Record name 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid

CAS RN

99855-02-4
Record name 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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